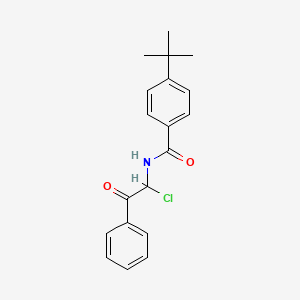![molecular formula C16H23NO4S B14189824 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one CAS No. 923573-97-1](/img/structure/B14189824.png)
2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, an amino group, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of oct-7-ene-1-sulfonyl chloride with an amino compound, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one
- **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-ol
- **2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
923573-97-1 |
|---|---|
Formule moléculaire |
C16H23NO4S |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(phenacylamino) oct-7-ene-1-sulfonate |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-4-5-6-10-13-22(19,20)21-17-14-16(18)15-11-8-7-9-12-15/h2,7-9,11-12,17H,1,3-6,10,13-14H2 |
Clé InChI |
SIHRJXBSUOXCPD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCS(=O)(=O)ONCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14189774.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)



![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
